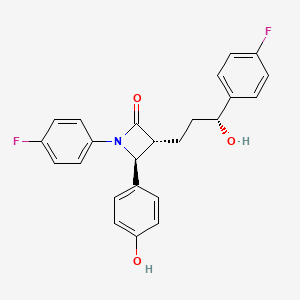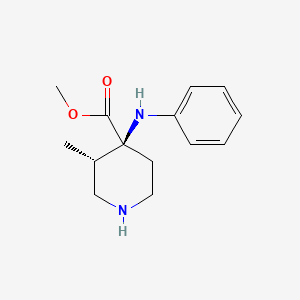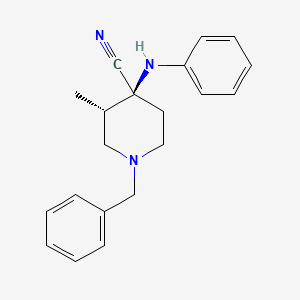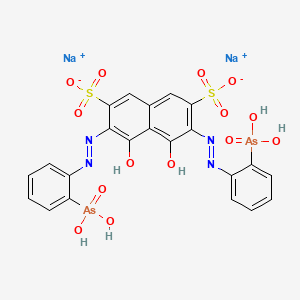
(3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C24H21F2NO3 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cholesterol Absorption Inhibition : Ezetimibe is a potent, orally active inhibitor of cholesterol absorption, significantly reducing plasma cholesterol levels. It inhibits the intestinal absorption of cholesterol, thereby impacting cholesterol levels in the body (Rosenblum et al., 1998).
Crystal Structure Analysis : The crystal structure of ezetimibe anhydrate has been determined, providing insights into its molecular configuration and interactions, which are critical for understanding its mechanism of action (Brüning et al., 2010).
Biotransformation Studies : Fungal biotransformation of ezetimibe has been studied, leading to the identification of new metabolites. This research highlights the capabilities of fungi to metabolize drugs and the potential for discovering novel therapeutic agents (Pervaiz et al., 2014).
Microbial Reduction for Synthesis : The microbial reduction of ezetimibe intermediates using Rhodococcus fascians MO22 has been demonstrated. This approach offers an alternative method for synthesizing ezetimibe, potentially with higher efficiency and selectivity (Kyslíková et al., 2010).
Effect on Hypercholesterolemia : Ezetimibe effectively decreases diet-induced hypercholesterolemia in animal models. Its role in reducing low-density lipoprotein cholesterol, while not affecting high-density lipoprotein cholesterol and plasma triglyceride levels, has been studied (van Heek et al., 2001).
Metabolic Pathway Analysis : The metabolic pathways of ezetimibe, particularly its glucuronidation by specific UDP-glucuronosyltransferase enzymes, have been identified, providing essential information for understanding its pharmacokinetics and interactions (Ghosal et al., 2004).
Analytical Method Development : Analytical methods for determining ezetimibe in pharmaceutical formulations have been developed, contributing to the quality control and standardization of ezetimibe-containing medications (Walode et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis of (3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one can be achieved through a multi-step process involving the synthesis of key intermediates followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorophenylacetic acid", "4-fluorophenylacetic acid ethyl ester", "4-hydroxyphenylacetic acid", "R-(-)-3-chloro-1,2-propanediol", "Sodium hydride", "Triethylamine", "N,N'-dicyclohexylcarbodiimide", "Diisopropylethylamine", "Trimethylsilyl chloride", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid", "Starting material: 4-fluorophenylacetic acid", "1. 4-fluorophenylacetic acid is converted to its ethyl ester using ethyl chloroformate and triethylamine.", "2. The ethyl ester is then reduced to the corresponding alcohol using sodium borohydride.", "3. The alcohol is oxidized to the corresponding carboxylic acid using potassium permanganate.", "4. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "5. The acid chloride is reacted with (R)-(-)-3-chloro-1,2-propanediol in the presence of triethylamine to yield (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid.", "Step 2: Synthesis of (3R,4S)-4-(4-hydroxyphenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one", "Starting material: 4-hydroxyphenylacetic acid", "1. 4-hydroxyphenylacetic acid is protected as its trimethylsilyl ester using trimethylsilyl chloride and diisopropylethylamine.", "2. The protected ester is then converted to the corresponding acid chloride using thionyl chloride.", "3. The acid chloride is reacted with (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid in the presence of triethylamine to yield the corresponding amide.", "4. The amide is then cyclized to the corresponding azetidin-2-one using methanesulfonic acid.", "5. The azetidin-2-one is deprotected using sodium bicarbonate to yield (3R,4S)-4-(4-hydroxyphenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one.", "Step 3: Final Coupling Reaction", "Starting material: (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid and (3R,4S)-4-(4-hydroxyphenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one", "1. The two key intermediates are coupled using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine.", "2. The resulting product is purified using column chromatography to yield the final product, (3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one." ] } | |
| 163380-16-3 | |
分子式 |
C24H21F2NO3 |
分子量 |
409.4 g/mol |
IUPAC名 |
(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |
InChIキー |
OLNTVTPDXPETLC-XMCWYHTOSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
正規SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
同義語 |
(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)



![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)
![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)
